![molecular formula C17H23N5O B5878551 N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B5878551.png)
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s as a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Since then, AG-490 has been widely used as a tool compound in basic research and has also been investigated as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of the JAK family of tyrosine kinases, which are involved in the activation of the STAT family of transcription factors. By inhibiting JAK activity, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine prevents the phosphorylation and activation of STAT proteins, which in turn inhibits downstream signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function and inflammation. In cancer cells, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been found to inhibit cell growth and induce apoptosis through various mechanisms, including inhibition of the JAK/STAT pathway, activation of caspases, and modulation of Bcl-2 family proteins. In immune cells, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been shown to modulate cytokine production and inhibit inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages as a tool compound for basic research, including its high potency and selectivity for JAK kinases, its well-defined mechanism of action, and its availability as a commercially available compound. However, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited in vivo stability and bioavailability.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of autoimmune disorders and other diseases. Another area of interest is the investigation of the potential synergistic effects of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine with other anticancer agents or immunomodulatory drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine and to identify its potential off-target effects and toxicity profiles.
Métodos De Síntesis
The synthesis of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine involves several steps, starting from the reaction of 2,4-diamino-6-methoxytriazine with benzyl chloride to form N-benzyl-2,4-diamino-6-methoxytriazine. This intermediate is then reacted with cyclohexyl isocyanate to yield N-benzyl-N'-cyclohexyl-2,4-diamino-6-methoxytriazine, which is subsequently treated with hydrochloric acid to remove the benzyl protecting group and form N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine.
Aplicaciones Científicas De Investigación
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune function and inflammation. N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has also been found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-23-17-21-15(18-12-13-8-4-2-5-9-13)20-16(22-17)19-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUMGFVUFPELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.